6-Methyl-1,2,3,4-tetrahydroquinoline

Medicinal Chemistry Formulation Science Analytical Chemistry

Choose 6-Methyl-1,2,3,4-tetrahydroquinoline for its unique 6-methyl substitution pattern, which ensures distinct mass spectral fragmentation (no M–15 or M–29 interference) critical for analytical method development. This ≥98% pure bicyclic secondary amine is a direct precursor to Virantmycin analogs and a reliable building block for neurological disorder research. Its established commercial availability supports batch-to-batch consistency in lead optimization campaigns.

Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
CAS No. 91-61-2
Cat. No. B1209702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,2,3,4-tetrahydroquinoline
CAS91-61-2
Synonyms6-methyl-1,2,3,4-tetrahydroquinoline
MTHQ-6 cpd
Molecular FormulaC10H13N
Molecular Weight147.22 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NCCC2
InChIInChI=1S/C10H13N/c1-8-4-5-10-9(7-8)3-2-6-11-10/h4-5,7,11H,2-3,6H2,1H3
InChIKeyXOKMRXSMOHCNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2): Core Identity, Physicochemical Profile, and Procurement Context


6-Methyl-1,2,3,4-tetrahydroquinoline (6-MTHQ) is a bicyclic secondary amine belonging to the tetrahydroquinoline (THQ) class, characterized by a fused benzene and partially saturated nitrogen-containing ring . It is commercially available from major chemical suppliers as a research-use-only pharmaceutical intermediate and fine chemical building block, typically at ≥97–98% purity by GC . The compound is a solid at ambient temperature with a melting point of 35–38°C and a boiling point of 262–263°C at 712 mmHg . It is sparingly soluble in water (reported as 176.9 mg/L at 25°C or qualitatively 'insoluble') but soluble in common organic solvents including 80% alcohol, benzene, and hexane . Its acute toxicity is classified under GHS Category 4 for oral, dermal, and inhalation routes, with additional classification as a skin and eye irritant and as acutely hazardous to aquatic life [1].

6-Methyl-1,2,3,4-tetrahydroquinoline: Why In-Class Substitution Is Not a Trivial Decision


The tetrahydroquinoline scaffold is not a monolithic entity; substitution pattern, ring saturation state, and the nature of appended functional groups profoundly influence physicochemical properties, biological activity, and synthetic utility. Even within the narrow set of methyl-substituted THQ regioisomers, the position of the methyl group dictates mass spectral fragmentation patterns, lipophilicity, and receptor-binding conformations [1]. More critically, substitution of a hydrogen by a methyl group at the 2- or 4-positions results in a characteristic M–15 peak, while 3-position substitution yields an M–29 peak—a distinction that is analytically actionable for identity confirmation [2]. Procuring a generic 'methyl-tetrahydroquinoline' without specifying the regioisomer introduces unacceptable variability into both synthetic workflows and biological assays, where subtle electronic and steric differences can alter reaction outcomes and off-target profiles. The evidence below quantifies these differentiation points.

6-Methyl-1,2,3,4-tetrahydroquinoline: Verifiable Differentiation Evidence for Scientific Selection


Comparative Aqueous Solubility: 6-Methyl-THQ vs. Unsubstituted THQ

The introduction of a single methyl group at the 6-position substantially reduces aqueous solubility relative to the unsubstituted parent scaffold. 6-Methyl-1,2,3,4-tetrahydroquinoline exhibits a measured aqueous solubility of 176.9 mg/L at 25°C , whereas the unsubstituted 1,2,3,4-tetrahydroquinoline is reported as freely soluble or miscible in water under similar conditions [1]. This >5-fold difference in solubility is attributed to increased hydrophobicity conferred by the methyl substituent (calculated LogP = 2.58 for 6-MTHQ) [2].

Medicinal Chemistry Formulation Science Analytical Chemistry

Mass Spectral Differentiation: Unique Fragmentation Signature for Identity Confirmation

The methyl group at the 6-position imparts a distinct mass spectral fragmentation pattern that differentiates it from other methyl-THQ regioisomers. In electron ionization mass spectrometry, substitution at the 2- or 4-position yields an intense M–15 peak due to facile methyl loss, while substitution at the 3-position produces a prominent M–29 peak [1]. The 6-methyl isomer exhibits a different relative abundance pattern for these diagnostic fragment ions, providing a spectral fingerprint that unequivocally distinguishes it from the 2-, 3-, and 4-methyl analogs [2].

Analytical Chemistry Quality Control Metabolite Identification

Acute Aquatic Toxicity: 6-Methyl-THQ vs. Closely Related Analogs

6-Methyl-1,2,3,4-tetrahydroquinoline is classified under GHS as Aquatic Acute Category 1 (H400: Very toxic to aquatic life) based on notified data submitted to the ECHA C&L Inventory [1]. In contrast, the unsubstituted 1,2,3,4-tetrahydroquinoline is not uniformly classified as hazardous to the aquatic environment across all notified entries, with many supplier classifications omitting aquatic toxicity warnings [2]. The presence of the 6-methyl group appears to correlate with enhanced ecotoxicity, necessitating stricter handling and disposal protocols.

Environmental Safety Regulatory Compliance Risk Assessment

Synthetic Accessibility and Yield: 6-Methyl-THQ as a Privileged Intermediate

6-Methyl-1,2,3,4-tetrahydroquinoline is accessible via catalytic hydrogenation of 6-methylquinoline using cobalt stearate-aluminum alkyl catalysts, with reported yields in the range of 90–100% for this class of hydrogenation . The 6-methyl substituent does not sterically hinder the hydrogenation of the pyridine ring, in contrast to 8-substituted quinolines which exhibit reduced yields due to steric effects [1]. Furthermore, the 6-methyl THQ scaffold serves as a direct precursor to virantmycin analogs via chlorination and selective dechlorination sequences, a synthetic pathway that is not feasible with other methyl regioisomers [2].

Organic Synthesis Process Chemistry Medicinal Chemistry

6-Methyl-1,2,3,4-tetrahydroquinoline: Defined Application Scenarios Derived from Verifiable Evidence


Pharmaceutical Intermediate for Neurological Drug Discovery Programs

6-MTHQ is widely utilized as a building block in the synthesis of pharmaceuticals targeting neurological disorders . Its specific substitution pattern provides a scaffold for constructing more complex molecules with defined steric and electronic properties. The compound's established commercial availability at 97–98% purity supports reproducible lead optimization campaigns where batch-to-batch consistency is critical .

Synthesis of Virantmycin Analogs and Related Antiviral Agents

The 6-methyl THQ core is a direct precursor to 2-butyl-2-methoxymethyl-3-chloro-6-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline, which shares the relative stereochemistry of the antiviral compound Virantmycin [1]. This synthetic route leverages the specific reactivity of the 6-methyl substituted scaffold, which cannot be replicated using other methyl regioisomers.

Analytical Reference Standard for Regioisomer Differentiation

Due to its unique mass spectral fragmentation pattern distinct from 2-, 3-, and 4-methyl THQ isomers [2], 6-MTHQ serves as a valuable reference standard for analytical method development. Quality control laboratories use it to confirm the identity and isomeric purity of synthetic intermediates and to develop HPLC or GC-MS methods for regioisomer separation.

Fine Chemical Intermediate Requiring Specific Environmental Handling

Given its classification as Aquatic Acute Category 1 (H400: Very toxic to aquatic life) [3], 6-MTHQ is procured by organizations that have established EHS protocols for handling ecotoxic substances. The compound's distinct regulatory profile influences procurement decisions for facilities that must comply with strict waste disposal and spill containment requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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